molecular formula C11H8N2O B017489 3-(1H-indol-3-yl)-3-oxopropanenitrile CAS No. 20356-45-0

3-(1H-indol-3-yl)-3-oxopropanenitrile

Cat. No. B017489
Key on ui cas rn: 20356-45-0
M. Wt: 184.19 g/mol
InChI Key: KSKBLDDGNWKWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163729B2

Procedure details

In a flask, cyanoacetic acid (5.0 g, 58.8 mmol, 1.2 eq) was dissolved in acetic anhydride (50 mL) and heated at 50° C. Indole (5.8 g, 50.0 mmol, 1.0 eq) was added and the reaction was heated at 80° C. for 5 min. A white precipitate crushed out of the solution; the reaction was cooled to room temperature and then filtered. The solid obtained (620.0 mg, 85% yield) was used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1>C(OC(=O)C)(=O)C>[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([C:4](=[O:6])[CH2:3][C:1]#[N:2])=[CH:8]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 80° C. for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
A white precipitate crushed out of the solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid obtained (620.0 mg, 85% yield)
CUSTOM
Type
CUSTOM
Details
was used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)C(CC#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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